5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine
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Overview
Description
5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of difluoroethoxy and dimethoxy groups in this compound enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using 2,2-difluoroethanol and suitable leaving groups.
Methoxylation: The dimethoxy groups are introduced through methylation reactions using methanol and a methylating agent like methyl iodide.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethoxy group, where nucleophiles like amines or thiols replace the fluorine atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ether bonds and formation of corresponding alcohols and acids.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and dimethoxy groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5-(2,2-Difluoroethoxy)-4,6-dimethoxy-pyrimidin-2-amine include other pyrimidine derivatives with different substituents. Some examples are:
2,4,6-Trimethoxy-pyrimidine: This compound has three methoxy groups and is used in similar applications but may have different biological activities.
5-Fluoro-2,4-dimethoxy-pyrimidine: The presence of a fluorine atom instead of a difluoroethoxy group can lead to different chemical and biological properties.
4,6-Dimethoxy-2-aminopyrimidine: This compound lacks the difluoroethoxy group, which may result in lower stability and activity compared to this compound.
The uniqueness of this compound lies in its specific combination of substituents, which confer enhanced stability, reactivity, and biological activity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C8H11F2N3O3 |
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Molecular Weight |
235.19 g/mol |
IUPAC Name |
5-(2,2-difluoroethoxy)-4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C8H11F2N3O3/c1-14-6-5(16-3-4(9)10)7(15-2)13-8(11)12-6/h4H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
SFTHHVSRHABNCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)N)OC)OCC(F)F |
Origin of Product |
United States |
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